3-Chloro-5-fluoro-2-methoxypyridine
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Overview
Description
3-Chloro-5-fluoro-2-methoxypyridine is a halogenated pyridine derivative. It is a fluorinated building block used in various chemical syntheses. The presence of chlorine, fluorine, and methoxy groups on the pyridine ring imparts unique chemical properties to this compound, making it valuable in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-2-methoxypyridine typically involves halogenation and methoxylation reactions. One common method includes the fluorination of a chlorinated pyridine derivative using a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethylformamide (DMF). The methoxylation can be achieved by reacting the intermediate with methanol under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-2-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and boronic acids or esters in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Chloro-5-fluoro-2-methoxypyridine is used in several scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.
Biology: In the development of bioactive compounds and as a probe in biochemical studies.
Medicine: As an intermediate in the synthesis of pharmaceutical agents, including potential drugs for various diseases.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-2-methoxypyridine depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity to biological targets, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 5-Chloro-2-fluoro-3-methoxypyridine
- 2-Chloro-5-fluoro-3-methoxypyridine
Uniqueness
3-Chloro-5-fluoro-2-methoxypyridine is unique due to the specific arrangement of chlorine, fluorine, and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other halogenated pyridines .
Properties
IUPAC Name |
3-chloro-5-fluoro-2-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPHVLJSIHWGEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857094 |
Source
|
Record name | 3-Chloro-5-fluoro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214377-00-0 |
Source
|
Record name | 3-Chloro-5-fluoro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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